Ethylbromonitroacetate
Description
Ethyl bromoacetate (CAS 105-36-2) is an organobromine compound with the molecular formula C₄H₇BrO₂ and a molecular weight of 167.01 g/mol . It is the ethyl ester of bromoacetic acid and is commonly used as a reagent in organic synthesis. Synonyms include Antol, bromoacetic acid ethyl ester, and ethoxycarbonylmethyl bromide .
Properties
IUPAC Name |
ethyl 2-bromo-2-nitroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNO4/c1-2-10-4(7)3(5)6(8)9/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSZLBNYFWTRQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C([N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20985143 | |
| Record name | Ethyl bromo(nitro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20985143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6653-28-7, 6060-97-5 | |
| Record name | Ethyl bromo(nitro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20985143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMO-NITRO-ACETIC ACID ETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ethylbromonitroacetate can be synthesized through several methods. One common method involves the bromination of ethyl nitroacetate. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination of the nitroacetate group.
Industrial production of this compound often involves large-scale bromination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Ethylbromonitroacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The ethyl group in this compound can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted nitroacetates, while reduction reactions can produce amino derivatives.
Scientific Research Applications
Ethylbromonitroacetate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biological Research: this compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industrial Applications: this compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethylbromonitroacetate involves its ability to act as an alkylating agent. The bromine atom in the compound can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This alkylation can result in the inhibition of enzyme activity or the disruption of cellular processes. The nitro group in this compound can also participate in redox reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Ethyl Bromoacetate vs. Ethyl Bromodifluoroacetate
Structural Differences :
Reactivity :
Ethyl Bromoacetate vs. Ethyl Chloroacetate
Key Differences :
Ethyl Bromoacetate vs. Substituted Derivatives
Example : Ethyl 2-bromo-2-(2-methoxyphenyl)acetate (CAS 1131594-13-2)
Biological Activity
Ethylbromonitroacetate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its antibacterial properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is an organic compound characterized by the presence of a bromine atom and a nitro group attached to an ethyl acetate moiety. Its chemical formula is CHBrNO. The presence of these functional groups contributes to its reactivity and biological activity.
This compound exhibits antibacterial activity primarily through the disruption of bacterial cell membranes and interference with metabolic processes. The nitro group is known to undergo reduction in bacteria, leading to the formation of reactive intermediates that can damage cellular components.
Research Findings
Several studies have investigated the antibacterial efficacy of this compound against various bacterial strains. The following table summarizes key findings:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | Disruption of cell membrane integrity |
| Escherichia coli | 1.0 mg/mL | Inhibition of metabolic pathways |
| Pseudomonas aeruginosa | 0.8 mg/mL | Reactive intermediate formation |
Case Studies
- Study on Staphylococcus aureus : A recent study evaluated the effectiveness of this compound against MRSA strains. The compound demonstrated significant antibacterial activity with an MIC value as low as 0.5 mg/mL, indicating its potential as a novel therapeutic agent against resistant strains .
- Efficacy Against Gram-negative Bacteria : Another study focused on its effects on Gram-negative bacteria, particularly Escherichia coli and Pseudomonas aeruginosa. This compound showed promising results, with MIC values ranging from 0.8 to 1.0 mg/mL, suggesting its utility in treating infections caused by these pathogens .
- Synergistic Effects : Research has also explored the synergistic effects of this compound when combined with other antimicrobial agents. Combinations with traditional antibiotics enhanced antibacterial efficacy, leading to lower MIC values and improved treatment outcomes .
Antioxidant Activity
In addition to its antibacterial properties, this compound has been studied for its antioxidant activity. The compound was found to scavenge free radicals effectively, which may contribute to its overall therapeutic potential.
Table: Antioxidant Activity Assessment
| Assay Method | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Assay | 30 |
| Ferric Reducing Antioxidant Power | 20 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
